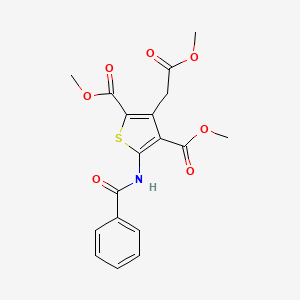

Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate

Description

Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate (CAS 338393-19-4) is a thiophene-based derivative with a molecular formula of C₁₈H₁₇NO₇S and a molecular weight of 391.40 g/mol . It features a benzoylamino substituent at the 5-position of the thiophene ring, along with two methyl ester groups at the 2- and 4-positions, and a 2-methoxy-2-oxoethyl group at the 3-position.

Properties

IUPAC Name |

dimethyl 5-benzamido-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c1-24-12(20)9-11-13(17(22)25-2)16(27-14(11)18(23)26-3)19-15(21)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZPMXRNYZQBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzoylamino group: This step often involves the reaction of the thiophene derivative with benzoyl chloride in the presence of a base such as pyridine.

Addition of the methoxy-oxoethyl group: This can be done through esterification reactions using methoxyacetic acid and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzoylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the benzoylamino group yields the corresponding amine.

Scientific Research Applications

- Antibacterial Activity : Preliminary studies indicate that dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound has shown bactericidal effects with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Bacillus subtilis and Staphylococcus aureus .

- Pharmacological Potential : The structural features suggest potential pharmacological effects beyond antibacterial activity. The compound may interact with biological systems in ways that could lead to the development of new therapeutic agents targeting specific diseases .

- Molecular Docking Studies : Computational studies are being conducted to explore the interaction of this compound with various biological targets, which may elucidate its mechanisms of action and aid in drug design .

Material Science Applications

- Dyes and Sensors : Due to its unique thiophene structure, this compound can be utilized in the development of organic dyes and conductive materials. Thiophene derivatives are known for their applications in organic electronics due to their conductivity and stability .

- Nanomaterials : Research into the incorporation of this compound into nanomaterials has shown promise for enhancing the properties of composites used in various applications, including energy storage and conversion technologies .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound against multiple bacterial strains. Results demonstrated that the compound exhibited a strong bactericidal effect, particularly against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Computational Analysis

In silico studies have been conducted to analyze the binding affinity of this compound with target proteins involved in bacterial metabolism. These studies revealed promising interactions that could be leveraged for designing more effective antimicrobial agents .

Mechanism of Action

The mechanism by which Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate exerts its effects involves interactions with various molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

(a) Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate (CAS 338393-17-2)

- Molecular Formula: C₁₈H₁₆ClNO₇S

- Molecular Weight : 425.8 g/mol

- Key Difference: The benzoylamino group is substituted with a 3-chlorobenzoyl moiety instead of a benzoyl group.

- This compound was listed as a discontinued product, possibly due to synthetic challenges or stability issues .

(b) Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate (CAS 338393-14-9)

- Molecular Formula: C₁₁H₁₃NO₆S

- Molecular Weight : 287.29 g/mol

- Key Difference: The benzoylamino group is replaced with a simpler amino group (-NH₂).

- Impact : The absence of the benzoyl group reduces steric hindrance and molecular weight, making this compound more reactive and suitable as a precursor for further functionalization .

Heterocyclic Core Modifications

(a) Dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 7494-94-2)

- Molecular Formula: C₁₂H₁₅NO₆

- Molecular Weight : 343.3 g/mol

- Key Difference : The thiophene ring is replaced with a pyrrole core , and a methyl group is present at the 3-position.

- Impact : The pyrrole’s nitrogen atom alters electronic properties, reducing aromaticity compared to thiophene. This may influence applications in materials science or catalysis .

(b) Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS 508187-43-7)

- Molecular Formula : C₂₆H₂₈N₂O₄S

- Molecular Weight : 464.58 g/mol

- Key Difference : Contains a benzylidene group and a 4-methylbenzoyl substituent, with a partially saturated thiophene ring.

- Impact : The dihydro-thiophene structure and extended conjugation may enhance photophysical properties, making it relevant in dye or sensor applications .

Physical and Chemical Properties Comparison

- Boiling/Melting Points: Limited data available, but the amino derivative (CAS 338393-14-9) has a boiling point of 450.7±45.0 °C, suggesting high thermal stability .

- Reactivity : Thiophene derivatives generally exhibit higher stability toward oxidation compared to pyrrole derivatives due to sulfur’s electron-withdrawing nature.

Biological Activity

Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, which enhances its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 391.4 g/mol. The structure includes functional groups such as benzoylamino and methoxy-2-oxoethyl, which are significant for its biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 391.4 g/mol |

| Key Functional Groups | Benzoylamino, Methoxy-2-oxoethyl |

| Core Structure | Thiophene ring |

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : There are indications that this compound may inhibit the proliferation of cancer cells, although detailed studies are required to elucidate specific mechanisms.

Case Studies and Research Findings

-

Antimicrobial Studies :

- In vitro tests have demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate a bactericidal effect, suggesting its potential use in treating bacterial infections.

-

Anticancer Activity :

- Research on related compounds suggests that modifications in the thiophene structure can enhance cytotoxicity against human colorectal cancer cell lines. For instance, derivatives of similar structures have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells through pathways such as PI3K/AKT/mTOR signaling .

Table 2: Biological Activity Summary

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, E. coli with notable MIC values |

| Anticancer | Potential cytotoxic effects on colorectal cancer cells; induces apoptosis |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Key Enzymatic Pathways : Similar compounds have been shown to inhibit critical signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that this compound may trigger programmed cell death in cancer cells, contributing to its anticancer properties.

Q & A

Q. What are the established synthetic routes for preparing Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis of structurally similar thiophene derivatives typically involves multi-step reactions. For example:

- Step 1 : Condensation of a thiophene precursor with a benzoylamino group under basic conditions (e.g., NaOH in ethanol) .

- Step 2 : Introduction of the 2-methoxy-2-oxoethyl moiety via nucleophilic substitution or Michael addition, requiring anhydrous solvents (e.g., DMF) and catalysts like Cu(I) .

- Critical Parameters : Temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reagents are pivotal for minimizing side products. Purity is verified via TLC and recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming functional groups (e.g., benzoylamino protons at δ 7.5–8.5 ppm, ester carbonyls at δ 165–170 ppm) .

- X-ray Crystallography : Resolves steric effects and confirms regiochemistry of substituents on the thiophene ring, as demonstrated for analogous compounds .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical m/z) .

Q. How does the compound’s solubility and stability influence experimental design?

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are optimal due to ester and amide groups. Solubility profiles can be determined via UV-Vis spectroscopy in varying solvent systems .

- Stability : Hydrolytic sensitivity of ester groups necessitates storage at –20°C under inert atmosphere. Degradation is monitored via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

- Substitution : The 2-methoxy-2-oxoethyl group acts as an electron-withdrawing substituent, activating the thiophene ring for nucleophilic attack. For example, amine substitutions proceed via SN2 mechanisms under basic conditions .

- Oxidation : Thiophene derivatives with electron-rich substituents are prone to oxidation (e.g., using KMnO4 in acidic media), forming sulfoxide or sulfone derivatives. Reaction progress is tracked via IR spectroscopy (S=O stretch at 1050 cm⁻¹) .

Q. How can researchers resolve contradictions in reported biological activities of analogous thiophene derivatives?

- Case Study : Conflicting data on anti-inflammatory activity may arise from assay variability (e.g., COX-2 vs. LOX inhibition assays) or differences in substituent electronic effects.

- Methodological Solutions :

Q. What strategies are recommended for designing in vitro assays to evaluate the compound’s interaction with protein kinases?

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, MAPK) .

- Controls : Include staurosporine as a positive control and DMSO vehicle controls.

- Data Interpretation : IC50 values should be cross-validated with molecular docking studies to confirm binding poses within kinase ATP pockets .

Q. How can computational methods (e.g., DFT, molecular docking) complement experimental studies of this compound?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

- Docking Simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site). Validate with mutagenesis studies .

Methodological Considerations for Data Reproducibility

Q. What are common pitfalls in reproducing synthetic yields, and how can they be mitigated?

- Pitfalls : Inconsistent reagent purity, oxygen/moisture sensitivity of intermediates.

- Solutions :

- Use freshly distilled solvents and anhydrous conditions .

- Characterize intermediates (e.g., via melting point, NMR) before proceeding to subsequent steps .

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Root Causes : Solvent effects, impurities, or instrumentation calibration errors.

- Best Practices :

Tables for Key Data

Q. Table 1. Comparison of Synthetic Yields for Analogous Thiophene Derivatives

| Compound | Synthetic Step | Yield (%) | Key Condition | Reference |

|---|---|---|---|---|

| Analog A | Benzoylation | 72 | NaOH/EtOH, 70°C | |

| Analog B | Esterification | 65 | DMF, Cu(I) catalyst |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.